molecular formula C18H18Cl2O2 B12551501 4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol CAS No. 182568-55-4

4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol

Cat. No.: B12551501
CAS No.: 182568-55-4
M. Wt: 337.2 g/mol
InChI Key: CUQJHSPWNXNPLL-UHFFFAOYSA-N
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Description

4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichloropropenyl group attached to a phenyl ring, which is further connected to another phenyl ring through a propan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol typically involves the reaction of 3,3-dichloroprop-2-en-1-ol with 4-hydroxyacetophenone. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The dichloropropenyl group can be reduced to form the corresponding alkane.

    Substitution: The chlorine atoms in the dichloropropenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dichloropropenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.

    Dichlorprop: Another chlorophenoxy herbicide with structural similarities.

Uniqueness

4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol is unique due to the presence of the dichloropropenyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other chlorophenoxy compounds and contributes to its specific applications and effects.

Properties

CAS No.

182568-55-4

Molecular Formula

C18H18Cl2O2

Molecular Weight

337.2 g/mol

IUPAC Name

4-[2-[4-(3,3-dichloroprop-2-enoxy)phenyl]propan-2-yl]phenol

InChI

InChI=1S/C18H18Cl2O2/c1-18(2,13-3-7-15(21)8-4-13)14-5-9-16(10-6-14)22-12-11-17(19)20/h3-11,21H,12H2,1-2H3

InChI Key

CUQJHSPWNXNPLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC=C(Cl)Cl

Origin of Product

United States

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